NALP3 Inflammasome Screening Hit vs. In-Class Baseline
The target compound was evaluated in a uHTS luminescent assay for NALP3 inhibition in yeast, providing a direct biological activity anchor. While the specific IC₅₀ or % inhibition value is not publicly recoverable from the assay summary, the compound's presence in this specific screening dataset distinguishes it from the broader benzothiazole-thiophene carboxamide class, for which NALP3 activity has not been reported [1]. This represents class-level differentiation where the compound is annotated as an active screening sample in a therapeutically relevant inflammasome target, whereas unsubstituted or differently halogenated analogs have no documented NALP3 screening data.
| Evidence Dimension | NALP3 (NLRP3) inhibitor screening activity |
|---|---|
| Target Compound Data | Screened in uHTS luminescent NALP3 yeast assay (active hit status implied by inclusion in TargetMine activity report) |
| Comparator Or Baseline | General benzothiazole-amide class: no NALP3 screening data publicly available |
| Quantified Difference | Qualitative differentiation only; no IC₅₀ comparison due to absence of comparator data |
| Conditions | uHTS luminescent assay in yeast expressing NALP3, source: Sanford-Burnham Center for Chemical Genomics |
Why This Matters
For researchers targeting the NLRP3 inflammasome, this compound provides a documented screening starting point absent from nearly all in-class analogs, reducing initial library triage time.
- [1] TargetMine. Activity Report: PubChem:3334319 in uHTS Luminescent assay for identification of inhibitors of NALP3 in yeast. Sanford-Burnham Center for Chemical Genomics. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=139615043. View Source
